molecular formula C8H11NO2S2 B1485804 (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165589-70-6

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol

Cat. No. B1485804
CAS RN: 2165589-70-6
M. Wt: 217.3 g/mol
InChI Key: JESGGSZDLFEGTC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol, also known as 4-methyl-1,3-thiazol-2-ylsulfanyloxolan-3-ol or simply MTSO, is a novel, naturally occurring small molecule with a wide range of potential applications in both scientific research and biochemistry. MTSO has been studied in recent years for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

MTSO has been studied for its potential applications in scientific research and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used to study the structure and function of proteins, as well as to study the effects of various drugs on proteins.

Mechanism of Action

MTSO is a small molecule that binds to proteins, altering their structure and function. It binds to the active site of a protein, blocking the binding of other molecules and thus inhibiting the protein’s activity. This mechanism of action is used to study the structure and function of proteins and to study the effects of various drugs on proteins.
Biochemical and Physiological Effects
MTSO has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules, as well as to reduce the activity of certain proteins involved in cell signaling pathways. In addition, MTSO has been shown to modulate the activity of certain receptors, such as the serotonin receptor, and to modulate the expression of certain genes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

MTSO has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and handle. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, MTSO also has several limitations. It is not water-soluble, so it must be used in an organic solvent. In addition, it has a limited range of applications, as it is only effective at inhibiting certain proteins and enzymes.

Future Directions

The potential future directions for MTSO research include: further study of its biochemical and physiological effects; investigation of its potential applications in drug development; exploration of its potential use as a therapeutic agent; and development of new synthesis methods. In addition, further research on its mechanism of action could lead to a better understanding of how it binds to proteins and alters their structure and function. Finally, further research into its potential applications in laboratory experiments could lead to the development of new and improved methods for studying proteins and enzymes.

properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-5-4-12-8(9-5)13-7-3-11-2-6(7)10/h4,6-7,10H,2-3H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESGGSZDLFEGTC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol

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